2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride

Catalog No.
S6452858
CAS No.
91481-22-0
M.F
C8H8ClFN2
M. Wt
186.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-2-(3-fluorophenyl)acetonitrile hydrochlori...

CAS Number

91481-22-0

Product Name

2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride

IUPAC Name

2-amino-2-(3-fluorophenyl)acetonitrile;hydrochloride

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

InChI

InChI=1S/C8H7FN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H

InChI Key

GHPSSQYGYKQUFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)N.Cl
  • Organic synthesis

    The compound possesses an amino group and a cyano group, which are both functional groups commonly used in organic synthesis. The presence of the fluorophenyl ring could also introduce interesting reactivity due to the electron-withdrawing nature of the fluorine atom. This suggests potential applications in the synthesis of more complex molecules ().

  • Medicinal chemistry

    The combination of an amino group and an aromatic ring is a common feature in many biologically active molecules. 2-Amino-2-(3-fluorophenyl)acetonitrile hydrochloride could be investigated as a potential lead compound in drug discovery efforts ().

  • Material science

    Aromatic amines with cyano groups can be used as building blocks in the design of new materials with specific properties. The fluorophenyl group could further influence these properties ().

2-Amino-2-(3-fluorophenyl)acetonitrile hydrochloride is a chemical compound characterized by its molecular formula C9H10ClFN2C_9H_{10}ClFN_2 and a molecular weight of approximately 204.64 g/mol. This compound features an amino group, a nitrile functional group, and a 3-fluorophenyl moiety, which contribute to its unique chemical properties and potential biological activities. The presence of the fluorine atom enhances its lipophilicity and may influence its interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.

That this compound can undergo include:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to yield corresponding carboxylic acids or amides.

Research indicates that 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride exhibits potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways. Its structural features suggest that it could be explored for therapeutic applications, particularly in targeting neurological disorders or other medical conditions .

Several synthetic methods have been developed for the preparation of 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride:

  • Strecker Synthesis: This method involves the reaction of 3-fluorobenzaldehyde with ammonium chloride and potassium cyanide, leading to the formation of 2-amino-2-(3-fluorophenyl)acetonitrile, which can then be converted to its hydrochloride salt through acidification.
    • Reaction Conditions: Typically performed in an aqueous medium at room temperature, followed by hydrolysis under acidic conditions.
  • Reductive Amination: In this approach, 3-fluorophenylacetic acid is reacted with ammonia or an ammonium salt in the presence of a reducing agent like sodium cyanoborohydride.
    • Reaction Conditions: Conducted in organic solvents such as methanol or ethanol at room temperature.

2-Amino-2-(3-fluorophenyl)acetonitrile hydrochloride has various applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds aimed at treating neurological disorders.
  • Research: Its unique structure makes it valuable in studies related to enzyme inhibition and receptor binding.
  • Industrial Use: Employed in the production of specialty chemicals and materials due to its distinct chemical properties.

Preliminary studies suggest that 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride may interact with specific molecular targets relevant to pharmacological activity. Its ability to modulate enzyme activity or receptor interactions could be explored further through docking studies and biochemical assays .

Several compounds share structural similarities with 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-Amino-2-(4-fluorophenyl)acetonitrileSubstituted at the para positionDifferent biological activity profile
2-Amino-2-(3,4-difluorophenyl)acetonitrileContains two fluorine atomsPotentially higher lipophilicity
3-Amino-3-(3,4-dichlorophenyl)propanenitrileContains dichlorinated phenyl groupMay exhibit different reactivity due to chlorine atoms
2-Amino-2-(phenyl)acetonitrileNo fluorine substitutionBroader applications due to lack of halogen influence

These compounds illustrate the diversity within this class of chemicals while emphasizing the unique characteristics of 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride, particularly its fluorine substitution which may enhance its biological activity and interaction profiles.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

186.0360041 g/mol

Monoisotopic Mass

186.0360041 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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